molecular formula C27H24ClNO5 B3757409 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide

Cat. No.: B3757409
M. Wt: 477.9 g/mol
InChI Key: AFONVDOWPBJELO-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a chromenone core, a chlorophenoxy group, and a diethylphenylacetamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting from basic aromatic compounds. The process includes:

    Chlorination: Introduction of chlorine atoms into the aromatic ring.

    Acetylation: Addition of an acetyl group to the aromatic compound.

    Condensation Reactions: Formation of the final product through the reaction of intermediate compounds.

For example, the synthesis of related chlorophenyl acetamide compounds often involves the use of organic solvents such as tetrahydrofuran (THF) and anhydrous potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases and cancer.

    Industry: Utilized as a photoinitiator in the polymerization process to create hybrid networks, indicating applications in materials science.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer therapy, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2,2-di(4-chlorophenoxy)acetamide
  • 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide
  • 2-(3-chlorophenoxy)-N-(4-ethylphenyl)acetamide

Uniqueness

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core and chlorophenoxy group contribute to its antioxidant and anticancer activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c1-3-17-8-7-9-18(4-2)26(17)29-25(30)16-32-19-12-13-20-23(14-19)33-15-24(27(20)31)34-22-11-6-5-10-21(22)28/h5-15H,3-4,16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFONVDOWPBJELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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